molecular formula C31H39Br B14400158 1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene) CAS No. 87655-62-7

1,1',1''-(Bromomethanetriyl)tris(4-tert-butylbenzene)

Cat. No.: B14400158
CAS No.: 87655-62-7
M. Wt: 491.5 g/mol
InChI Key: FDERMJJAMHDFQN-UHFFFAOYSA-N
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Description

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is a complex organic compound characterized by the presence of three tert-butylbenzene groups attached to a central bromomethane unit. This compound is notable for its bulky structure, which can influence its reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) typically involves the bromination of a precursor compound. One common method is the free radical bromination of 4-tert-butylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) in chemical reactions typically involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates can then undergo further transformations, leading to the final products. The bulky tert-butyl groups can influence the reactivity by providing steric hindrance, which can affect the rate and selectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-(Bromomethanetriyl)tris(4-tert-butylbenzene) is unique due to its central bromomethane unit connecting three bulky tert-butylbenzene groups. This structure provides distinct steric and electronic properties, making it valuable in specific synthetic applications where such characteristics are desired .

Properties

CAS No.

87655-62-7

Molecular Formula

C31H39Br

Molecular Weight

491.5 g/mol

IUPAC Name

1-[bromo-bis(4-tert-butylphenyl)methyl]-4-tert-butylbenzene

InChI

InChI=1S/C31H39Br/c1-28(2,3)22-10-16-25(17-11-22)31(32,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3

InChI Key

FDERMJJAMHDFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

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